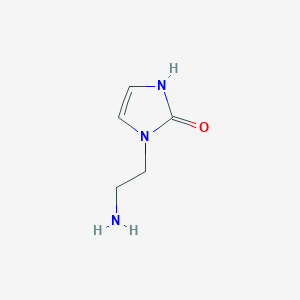

1-(2-Aminoethyl)-1H-imidazol-2(3H)-one

Description

Contextual Significance of Imidazolone (B8795221) Derivatives in Contemporary Chemical Sciences

Imidazolone derivatives are a class of heterocyclic compounds that have long been of biological and chemical interest. nih.gov The imidazole (B134444) core, an electron-rich five-membered ring with two nitrogen atoms, readily interacts with a variety of enzymes, proteins, and receptors. nih.govresearchgate.net This inherent reactivity makes imidazolone-based compounds prime candidates for drug discovery and development. nih.govresearchgate.net

In medicinal chemistry, imidazolone derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govmdpi.comresearchgate.net For instance, some derivatives have shown potential as inhibitors of checkpoint kinases (Chk1 and Chk2), which are crucial targets in cancer therapy. nih.gov Others have been explored for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. researchgate.netnih.gov The versatility of the imidazolone scaffold allows for the synthesis of a vast library of compounds with diverse biological activities. mdpi.comtandfonline.com

Beyond pharmaceuticals, imidazolone derivatives find applications in materials science and as intermediates in organic synthesis. Their unique electronic and structural properties make them suitable for the development of novel functional materials.

Structural Characteristics of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one and its Contribution to Unique Reactivity Profiles

The structure of this compound is characterized by two key functional groups: the imidazol-2(3H)-one core and the 2-aminoethyl substituent at the N1 position.

The Imidazol-2(3H)-one Core: This heterocyclic ring system contains a urea-like moiety (N-C(=O)-N) embedded within the five-membered ring. This feature imparts a degree of planarity and specific electronic properties to the molecule. The presence of both hydrogen bond donors (the N-H group at position 3) and acceptors (the carbonyl oxygen and the nitrogen atoms) allows for diverse intermolecular interactions.

The 2-Aminoethyl Substituent: The primary amino group at the terminus of the ethyl chain introduces a key nucleophilic and basic center to the molecule. This group can readily participate in a variety of chemical reactions, such as acylation, alkylation, and condensation reactions. The flexibility of the ethyl chain allows the amino group to orient itself for optimal interaction with reaction partners.

Below is a table summarizing some of the key physicochemical properties of related imidazolone compounds.

| Property | Value |

| Molecular Weight | Varies depending on substituents |

| Hydrogen Bond Donors | 1-3 |

| Hydrogen Bond Acceptors | 2-4 |

| LogP | Varies |

| pKa | Varies |

| Note: The specific values for this compound require experimental determination, but the table provides a general range for this class of compounds. |

Historical Development and Emerging Research Trajectories of Aminoethylated Heterocyclic Systems

The synthesis and study of heterocyclic compounds bearing aminoalkyl side chains have a long history in chemistry. The "tert-amino effect," a term coined to describe cyclization reactions of certain ortho-substituted N,N-dialkylanilines, highlights the influence of amino groups on the reactivity of aromatic systems. nih.govresearchgate.net This effect has been exploited to create a variety of fused heterocyclic structures. nih.gov

The introduction of an aminoethyl group to a heterocyclic core, as seen in this compound, is a common strategy in medicinal chemistry to enhance water solubility and provide a point for further chemical modification. For example, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been explored to create analogues of histamine. researchgate.net Similarly, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and shown to possess potent antiprotozoal activity. researchgate.net

Emerging research trajectories for aminoethylated heterocyclic systems are focused on several key areas:

Diversity-Oriented Synthesis: The use of aminoazoles as building blocks for the synthesis of diverse heterocyclic libraries is a growing field. frontiersin.org The aminoethyl group can serve as a versatile handle for creating a wide range of molecular architectures.

Targeted Drug Delivery: The primary amino group can be used to conjugate the heterocyclic core to targeting moieties, such as antibodies or peptides, to achieve selective delivery to diseased cells or tissues.

Development of Novel Catalysts: The combination of a heterocyclic ring and an amino group can create effective ligands for metal-based catalysts or function as organocatalysts themselves.

Unexplored Research Avenues and Future Prospects for this compound

While the broader class of imidazolone derivatives has been extensively studied, the specific compound this compound presents several unexplored research avenues with significant potential.

Future research could focus on:

Systematic Synthesis of Derivatives: A comprehensive library of derivatives could be synthesized by modifying the amino group of this compound. This would allow for a thorough investigation of structure-activity relationships.

Exploration of Novel Biological Targets: While imidazolones have been tested against various targets, high-throughput screening of this compound and its derivatives against a wider range of biological targets could uncover novel therapeutic applications. mdpi.com

Polymer Chemistry: The bifunctional nature of this compound (a reactive amino group and a heterocyclic core) makes it a potential monomer for the synthesis of novel polymers with unique properties.

Coordination Chemistry: The imidazolone ring and the amino group can both coordinate to metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

The table below outlines potential research directions and their rationales.

| Research Avenue | Rationale |

| Medicinal Chemistry | The imidazolone core is a known pharmacophore. The aminoethyl group allows for fine-tuning of properties and conjugation. |

| Materials Science | The compound's structure suggests potential for self-assembly and formation of supramolecular structures. |

| Catalysis | The nitrogen-rich structure can act as a ligand for transition metal catalysts or as an organocatalyst. |

| Synthetic Methodology | The compound can serve as a versatile building block for the synthesis of more complex heterocyclic systems. |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-1-3-8-4-2-7-5(8)9/h2,4H,1,3,6H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBNQTRHMAXPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 2 Aminoethyl 1h Imidazol 2 3h One and Structural Analogues

De Novo Synthesis of the Imidazol-2(3H)-one Core: Advanced Approaches

The formation of the central imidazol-2(3H)-one ring is a critical step in the synthesis of the target compound. Modern synthetic methods focus on efficiency, atom economy, and the ability to generate structural diversity.

One-Pot and Multicomponent Reactions for Core Formation

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry, offering streamlined access to complex molecules from simple starting materials in a single synthetic operation. semanticscholar.orgacs.orgnih.gov These reactions are characterized by their high efficiency and convergence, where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. researchgate.net

For the synthesis of imidazol-2-one derivatives, a one-pot, three-component condensation reaction has been developed using 1,3-cyclic diketones, aryl glyoxals, and urea (B33335). semanticscholar.org This method, often facilitated by an ionic liquid such as [Bmim]BF4, provides excellent yields and short reaction times. semanticscholar.org Similarly, the synthesis of trisubstituted imidazoles can be achieved through a copper-catalyzed multicomponent reaction of benzil, substituted aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov Another approach involves a microwave-assisted, sequential two-step, one-pot synthesis of imidazole (B134444) derivatives from imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid. nih.gov This method is notable for its use of ethanol (B145695) as a green solvent and microwave irradiation, aligning with the principles of green chemistry. nih.gov

The following table summarizes various multicomponent reactions for the synthesis of imidazole and imidazolone (B8795221) cores:

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 1,3-Cyclic diketones, aryl glyoxals, urea | [Bmim]BF4 ionic liquid | Imidazol-2-ones | semanticscholar.org |

| Benzil, substituted aldehydes, ammonium acetate | CuI, BuOH, reflux | Trisubstituted imidazoles | nih.gov |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-TsOH, microwave | Tri/tetrasubstituted imidazoles | nih.gov |

| Amines, aldehydes, isocyanides | Ag(I) acetate (catalytic) | 2-Imidazolines | acs.org |

| Arylaldehydes, NH4OAc, benzoin | N-heterocyclic carbene (NHC), microwave, water | Trisubstituted imidazoles | researchgate.net |

Cyclization Reactions in Imidazolone Ring Synthesis

Cyclization reactions are fundamental to the formation of the imidazol-2(3H)-one ring. Various strategies have been developed, often involving the intramolecular reaction of a suitably functionalized acyclic precursor.

One common approach is the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This organo-catalyzed method can proceed under ambient conditions with excellent chemo- and regioselectivity to yield five-membered cyclic ureas. acs.org The phosphazene base BEMP has been identified as a highly active catalyst for this transformation. acs.org

Another strategy involves the condensation of an α-amino amide with an orthoester, which generates an α-imino amide in situ that subsequently cyclizes to form the imidazol-4-one. rsc.org This reaction is typically activated by acid and/or heat. rsc.org Furthermore, the rearrangement of an oxazolone (B7731731) ring upon the addition of a primary amine can produce disubstituted and trisubstituted imidazol-4-ones. rsc.org

The synthesis of imidazo-1,4-oxazinone derivatives has been achieved through a one-pot reaction with two steps, starting from arylglyoxal, which is a critical starting material for various heterocyclic molecules. nih.gov The process involves the synthesis of C-2 aroyl imidazole derivatives, followed by reduction and subsequent cyclization reactions. nih.gov

Regioselective Introduction of the 2-Aminoethyl Moiety

Once the imidazol-2(3H)-one core is synthesized, the next crucial step is the regioselective introduction of the 2-aminoethyl group at the N1 position. This requires careful control to avoid alkylation at the N3 position.

Nucleophilic Substitution Strategies for N-Alkylation

N-alkylation via nucleophilic substitution is a common method for introducing substituents onto the imidazole ring. However, for unsymmetrical imidazoles, achieving regioselectivity can be challenging. otago.ac.nz The outcome of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz

In many cases, a mixture of N1 and N3 alkylated products is obtained. The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be employed to direct the alkylation to a specific nitrogen atom. nih.govnih.gov For instance, a "SEM-switch" strategy has been developed that allows for the transfer of the SEM group from N1 to N3, enabling regioselective N-alkylation. nih.govnih.gov

The choice of base and solvent also plays a critical role. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N-1 selective alkylation of indazoles, a related heterocyclic system. beilstein-journals.org This protocol tolerates a variety of alkylating agents, including primary alkyl halides. beilstein-journals.org

The following table highlights key factors influencing regioselective N-alkylation:

| Factor | Influence on Regioselectivity | Reference |

| Protecting Groups (e.g., SEM) | Can direct alkylation to a specific nitrogen atom. | nih.govnih.gov |

| Substituents on Imidazole Ring | Electronic and steric effects of substituents guide the incoming electrophile. | otago.ac.nz |

| Base and Solvent System | The combination of base and solvent (e.g., NaH in THF) can favor a specific regioisomer. | beilstein-journals.org |

| Alkylating Agent | The nature and size of the electrophile can influence the site of attack. | otago.ac.nz |

Reductive Amination and Amidation Routes

Reductive amination is a powerful and widely used method for forming C-N bonds and is a key strategy in the synthesis of many pharmaceuticals. nih.govresearchgate.net This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

In the context of synthesizing 1-(2-aminoethyl)-1H-imidazol-2(3H)-one, a reductive amination approach could involve reacting a precursor containing a carbonyl group (an aldehyde or ketone) on the ethyl side chain with a suitable amine source. Alternatively, an N-substituted imidazolone bearing a 2-oxoethyl group could undergo reductive amination with ammonia (B1221849) or a protected amine equivalent. This method offers a direct and often high-yielding route to the desired aminoethyl functionality. organic-chemistry.org

Amidation, followed by reduction, presents another viable pathway. This would involve acylating the N1 position of the imidazolone with a suitable two-carbon acylating agent, such as chloroacetyl chloride, followed by conversion of the resulting amide to the amine.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies to create more environmentally benign processes. wjbphs.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

In the synthesis of imidazole derivatives, several green approaches have been reported. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. nih.gov Eco-friendly synthesis of imidazole hybrids has been achieved in water through aromatic nucleophilic substitution reactions. nih.gov

Microwave-assisted synthesis has also gained prominence as a green technique. researchgate.netnih.govwjbphs.com Microwave irradiation can significantly reduce reaction times and improve yields, often in the absence of a solvent or using green solvents like ethanol. nih.gov For example, the synthesis of triphenyl imidazole using microwave assistance resulted in a significantly higher yield (90.90%) compared to the conventional method (69.60%). wjbphs.com

The use of heterogeneous catalysts, which can be easily separated and reused, also aligns with green chemistry principles. researchgate.net

The following table summarizes some green chemistry approaches in imidazole synthesis:

| Green Chemistry Principle | Application in Imidazole Synthesis | Reference |

| Use of Green Solvents | Water as a solvent for nucleophilic substitution reactions. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | researchgate.netnih.govwjbphs.com |

| Atom Economy | One-pot and multicomponent reactions that maximize the incorporation of starting materials into the final product. | semanticscholar.orgnih.gov |

| Catalysis | Use of reusable ionic liquids and heterogeneous catalysts. | semanticscholar.orgresearchgate.net |

Solvent-Free and Catalyst-Free Protocols

The quest for greener chemical processes has spurred the development of solvent-free and catalyst-free synthetic methods. These approaches not only reduce the environmental impact but can also simplify purification procedures and lower costs.

A notable example in this area is the microwave-assisted synthesis of 1-(2-aminoethyl)-2-imidazolidinethione, a close structural analogue of the target compound. This method involves the reaction of diethylenetriamine (B155796) with thiourea (B124793) under solvent-free conditions, yielding the product in high purity and a yield of 88% in just 7 minutes of intermittent microwave irradiation at 100 W and 150°C. jmcs.org.mx This contrasts sharply with the conventional method, which requires heating at 180°C for 5 hours. jmcs.org.mx This rapid, solvent-free microwave-assisted approach holds significant promise for the synthesis of this compound by substituting urea for thiourea.

Furthermore, catalyst- and organic solvent-free cyclization reactions for the synthesis of 1-arylidenamino-2,4-disubstituted-2-imidazoline-5-ones have been developed under neat conditions, achieving good yields of 70–78%. bohrium.com The reaction of diamines with urea to form cyclic ureas can also be carried out in a two-stage process without a catalyst, involving initial heating to liberate ammonia followed by cyclization in a solvent at elevated temperatures. nih.gov These examples underscore the potential of catalyst- and solvent-free conditions for the synthesis of the imidazolone core.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1-(2-aminoethyl)-2-imidazolidinethione

| Feature | Conventional Method | Microwave-Assisted Method |

| Solvent | None (neat) | None (neat) |

| Catalyst | None | None |

| Reaction Time | 5 hours | 7 minutes |

| Temperature | 180°C | 150°C |

| Yield | 77% | 88% |

| Energy Source | Conventional Heating | Microwave Irradiation (100 W) |

This table is based on the synthesis of the thiourea analogue and suggests a potential pathway for the target compound.

Sustainable Catalytic Systems and Reaction Conditions

Sustainable catalysis is at the forefront of modern organic synthesis, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly substances. For the synthesis of this compound and its analogues, several sustainable catalytic systems have been explored.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Cerium oxide (CeO₂) has emerged as a highly effective and reusable heterogeneous catalyst for the synthesis of cyclic ureas from diamines and carbon dioxide (CO₂), a renewable and non-toxic C1 source. rsc.orgepa.govresearchgate.netacs.org This reaction can be performed in a 2-propanol solvent, which provides good selectivity, and yields the corresponding cyclic ureas in high yields (78–98%) even at low CO₂ pressure. rsc.orgepa.gov The catalytic cycle is proposed to involve the formation of carbamate (B1207046) species on the CeO₂ surface, followed by intramolecular nucleophilic attack to form the cyclic urea. rsc.orgepa.gov A CeO₂ catalyst derived from a Ce-BTC metal-organic framework has also shown excellent activity for this transformation. acs.org

Another sustainable approach involves the use of γ-Al₂O₃ as a catalyst for the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol in supercritical CO₂ at 250°C. mdpi.comresearchgate.net The use of supercritical CO₂ as a reaction medium is advantageous due to its non-toxic nature and tunable properties.

Ultrasound-assisted synthesis represents another green technique that can accelerate reaction rates and improve yields. The synthesis of various imidazole derivatives has been successfully achieved using ultrasound irradiation in combination with catalysts like nano-silica dendritic polymer-supported H₃PW₁₂O₄₀ NPs. modernscientificpress.com

Table 2: Sustainable Catalytic Systems for Cyclic Urea Synthesis

| Catalyst | Carbon Source | Solvent | Key Advantages |

| CeO₂ | CO₂ | 2-Propanol | High yields, reusable heterogeneous catalyst, low CO₂ pressure. rsc.orgepa.govacs.org |

| γ-Al₂O₃ | Supercritical CO₂ | Supercritical CO₂ | Use of a green solvent and catalyst. mdpi.comresearchgate.net |

| Dendrimer-PWAⁿ | Various | Not specified | High yields, reusable catalyst, accelerated by ultrasound. modernscientificpress.com |

Derivatization Strategies for this compound at Peripheral Sites

The functionalization of this compound at its peripheral sites, namely the aminoethyl nitrogen and the imidazolone ring, allows for the generation of a diverse range of derivatives with tailored properties.

Functionalization at the Aminoethyl Nitrogen

The primary amino group of the aminoethyl side chain is a key site for derivatization, allowing for the introduction of various functional groups through reactions such as acylation and alkylation.

N-Acylation is a common transformation to introduce amide functionalities. This can be achieved by reacting the primary amine with acyl chlorides or carboxylic acids activated with coupling reagents. For instance, microwave-assisted N-acylation using cyanuric chloride as a coupling reagent has been shown to be an efficient method for the synthesis of amides from amines and carboxylic acids, drastically reducing reaction times. nih.gov This method could be readily applied to the acylation of this compound. The Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base, is another classical method for N-acylation. researchgate.net

N-Alkylation of the primary amine can be more challenging due to the potential for over-alkylation. masterorganicchemistry.com However, selective mono-alkylation of primary amines can be achieved using their hydrobromide salts with alkyl bromides under controlled basic conditions. rsc.org Another strategy involves the use of CO₂ to in-situ form a carbamate, which can direct alkylation and prevent over-reaction. nih.gov Reductive amination of the primary amine with aldehydes or ketones in the presence of a reducing agent is another effective method for introducing alkyl groups. organic-chemistry.org

Table 3: Potential Derivatization Reactions at the Aminoethyl Nitrogen

| Reaction Type | Reagents | Potential Product |

| N-Acylation | Acyl chloride, Base | N-Acyl-1-(2-aminoethyl)-1H-imidazol-2(3H)-one |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1-(2-aminoethyl)-1H-imidazol-2(3H)-one |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Substituted-1-(2-aminoethyl)-1H-imidazol-2(3H)-one |

Transformations on the Imidazolone Ring

The imidazolone ring itself offers opportunities for further functionalization, including reactions at the nitrogen atoms and the C4-C5 double bond.

N-Alkylation and N-Acylation of the Imidazolone Ring: The nitrogen atoms of the imidazolone ring can undergo alkylation and acylation. N-alkylation of imidazoles is a well-established process, often carried out using an alkyl halide in the presence of a base like sodium hydride in a solvent such as THF. nih.govbeilstein-journals.org The regioselectivity of this reaction can be influenced by the substituents on the ring. nih.govbeilstein-journals.org Similarly, N-acylation of the imidazolone ring can be achieved using acyl chlorides or other acylating agents. nih.gov

Reactions at the C4-C5 Double Bond: The double bond in the 1H-imidazol-2(3H)-one ring can undergo addition reactions. For example, Michael addition of nucleophiles to activated imidazolone derivatives has been reported. modernscientificpress.com The reactivity of the double bond can be tuned by the substituents on the ring.

Electrophilic Substitution: The imidazolone ring can also be susceptible to electrophilic substitution reactions, particularly when activated by electron-donating groups. For instance, the synthesis of 4-(het)arylimidazolidin-2-ones has been achieved through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles, which involves an electrophilic attack on the aromatic ring by an iminium cation intermediate. nih.govmdpi.com

Table 4: Potential Transformations on the Imidazolone Ring

| Reaction Type | Reagents/Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 1-(2-Aminoethyl)-3-alkyl-1H-imidazol-2(3H)-one |

| N-Acylation | Acyl chloride, Base | 1-(2-Aminoethyl)-3-acyl-1H-imidazol-2(3H)-one |

| Michael Addition | Nucleophile, Activated imidazolone | 4-Substituted-1-(2-aminoethyl)imidazolidin-2-one |

| Electrophilic Substitution | Electrophile, Lewis/Brønsted acid | 4-Substituted-1-(2-aminoethyl)-1H-imidazol-2(3H)-one |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 2 Aminoethyl 1h Imidazol 2 3h One

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one relies heavily on a combination of kinetic and spectroscopic techniques. While specific studies on this exact molecule are not prevalent in public literature, the methodologies for related systems are well-established. Kinetic studies, which measure the rates of reactions, are fundamental to understanding the sequence of bond-making and bond-breaking events that constitute a reaction mechanism. nih.gov Techniques such as stopped-flow and pressure-jump apparatus allow for the monitoring of rapid reactions, often on the microsecond to millisecond timescale. dntb.gov.ua

Spectroscopic methods are used to identify and characterize transient intermediates that may form during a reaction.

UV-Vis Spectroscopy: Changes in the electronic environment of the imidazolone (B8795221) ring and its substituents during a reaction can be monitored by observing shifts in the absorption spectrum. This is useful for tracking the progress of reactions involving the formation or consumption of chromophoric species.

NMR Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of both stable products and, in some cases, longer-lived intermediates. Monitoring changes in chemical shifts, coupling constants, and signal intensities over time can provide detailed mechanistic insights.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect reaction intermediates, providing crucial information about their mass and, by extension, their elemental composition. nih.gov

By combining kinetic data (rate laws, activation parameters) with spectroscopic evidence of intermediates, a detailed, step-by-step reaction pathway can be proposed and validated. frontiersin.org

Nucleophilic and Electrophilic Reactivity of the Imidazolone Ring System

The imidazolone ring system possesses both nucleophilic and electrophilic characteristics, allowing it to react with a wide range of chemical partners. unibo.itmasterorganicchemistry.com

Nucleophilic Reactivity: The nucleophilicity of the molecule is primarily associated with its nitrogen and oxygen atoms, which possess lone pairs of electrons. libretexts.org

The exocyclic amino group on the side chain is a primary nucleophile. nih.gov

The N1 and N3 atoms of the imidazolone ring are also nucleophilic sites. The protonation state significantly impacts nucleophilicity; a deprotonated imidazolone anion would be a much stronger nucleophile than the neutral molecule. libretexts.org

The carbonyl oxygen (at C2) has lone pairs, but its nucleophilicity is generally lower than that of the nitrogen atoms.

The nucleophilic character of the ring is demonstrated in reactions like N-alkylation and N-acylation. The relative nucleophilicity of the different nitrogen atoms can often be controlled by reaction conditions.

Electrophilic Reactivity: The electrophilic sites on the imidazolone ring are typically the carbon atoms, which are rendered electron-deficient by the adjacent electronegative nitrogen and oxygen atoms.

The carbonyl carbon (C2) is the most prominent electrophilic center. It is susceptible to attack by strong nucleophiles, which could lead to ring-opening reactions under certain conditions.

The C4 and C5 carbons of the imidazole (B134444) ring can also exhibit electrophilic character, particularly if substituted with electron-withdrawing groups. Reactions with strong nucleophiles, such as organolithium reagents, can lead to functionalization at these positions. nih.gov

The dual reactivity allows the imidazolone system to participate in diverse chemical transformations, acting as either the electron-pair donor or acceptor depending on the reaction partner. mdpi.commodernscientificpress.com

Transformations Involving the 2-Aminoethyl Side Chain

The 2-aminoethyl side chain is a key functional handle that dictates a significant portion of the molecule's reactivity, particularly in cyclization, condensation, and addition reactions.

The proximity of the terminal amino group to the imidazolone ring system facilitates intramolecular reactions.

Cyclization: The amino group can act as an intramolecular nucleophile. For instance, if the imidazolone ring were activated or contained a suitable leaving group, the amino group could attack a ring carbon to form a new fused-ring system. A related phenomenon is observed in the ring closure of 2-haloethylamines to form aziridines, demonstrating the propensity of the aminoethyl moiety to engage in intramolecular cyclization. nih.gov

Rearrangements: Complex rearrangements can be triggered in related heterocyclic systems containing an aminoethyl group. Studies have shown that N-oxide derivatives of similar structures can undergo unprecedented rearrangements involving ring contraction and expansion to form new, stable heterocyclic frameworks. nih.gov These transformations often proceed through strained intermediates and are sensitive to reaction conditions. researchgate.net Such rearrangements highlight the potential for this compound to serve as a precursor to complex polycyclic structures. rsc.orgorganicreactions.org

The primary amine of the 2-aminoethyl side chain readily participates in standard amine chemistry.

Condensation Reactions: A condensation reaction involves the joining of two molecules with the loss of a small molecule, such as water. libretexts.orgyoutube.com The amino group of this compound can react with carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. savemyexams.comsavemyexams.com This reaction is fundamental for linking the molecule to other substrates or for building larger polymeric structures. For example, reaction with a dicarboxylic acid could lead to the formation of a polyamide. savemyexams.comnih.gov

Addition Reactions: Addition reactions involve the combination of molecules without the loss of atoms. libretexts.org The nucleophilic amino group can undergo addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds (a Michael addition). It can also add to other unsaturated systems like isocyanates to form ureas or isothiocyanates to form thioureas.

| Reaction Type | Reactant Class | Functional Group Formed | Significance |

|---|---|---|---|

| Condensation | Carboxylic Acids / Derivatives | Amide | Peptide synthesis, Polymer formation savemyexams.com |

| Condensation | Aldehydes / Ketones | Imine (Schiff Base) | Intermediate for further synthesis |

| Addition | α,β-Unsaturated Carbonyls | β-Amino Ketone/Ester | Carbon-Nitrogen bond formation |

| Addition | Isocyanates | Urea (B33335) | Derivatization, Linker chemistry |

| Addition | Epoxides | β-Amino Alcohol | Ring-opening functionalization |

Coordination Chemistry and Ligand Properties of this compound

The presence of multiple nitrogen donor atoms makes this compound an excellent candidate as a ligand in coordination chemistry. wordpress.com Ligands containing different types of donor sites are often termed hybrid ligands. nih.gov

The molecule can act as a chelating ligand, binding to a single metal center through more than one donor atom. The primary amine of the side chain and the N3 atom of the imidazolone ring can coordinate to a metal ion to form a stable five-membered chelate ring. nih.gov

Coordination Modes: Depending on the metal ion's size, preferred geometry, and the reaction conditions, the ligand can be bidentate (using the side-chain amine and one ring nitrogen) or potentially tridentate if the exocyclic carbonyl oxygen also participates. Imidazole derivatives are well-known to form stable complexes with a variety of transition metals, including iron, cobalt, nickel, copper, and zinc. nih.govmdpi.com

Structure of Complexes: The coordination of these ligands to metal centers can result in the formation of simple mononuclear complexes or more complex polynuclear structures like coordination polymers. mdpi.com For a typical first-row transition metal with a preference for six-coordinate geometry, the resulting complex might adopt an octahedral shape, for example, [M(L)2X2], where L is the bidentate this compound ligand and X is a monodentate ligand like a halide or water molecule. orientjchem.orguni-siegen.de

The electronic and magnetic properties of the resulting metal complexes are dictated by the specific metal ion, its oxidation state, and the coordination geometry imposed by the ligands.

| Metal Ion (Oxidation State) | Example Formula | Potential Geometry | Magnetic Moment (B.M.) - High Spin | Supporting Evidence/Analogy |

|---|---|---|---|---|

| Ti(III) | [Ti(L)2Cl2]Cl | Octahedral | ~1.73 | Paramagnetic d1 system. orientjchem.org |

| Mn(III) | [Mn(L)2Cl2]Cl | Octahedral | ~4.9 | High-spin d4 system. orientjchem.org |

| Fe(III) | [Fe(L)2Cl2]Cl | Octahedral | ~5.9 | High-spin d5 system. orientjchem.org |

| Co(II) | [Co(L)2Cl2] | Octahedral or Tetrahedral | ~4.3-5.2 (Oct) / ~3.9-4.7 (Tet) | Common geometries for Co(II). |

| Ni(II) | [Ni(L)2(H2O)2]Cl2 | Octahedral | ~2.9-3.4 | Typical for octahedral Ni(II) complexes. nih.gov |

| Cu(II) | [Cu(L)2]Cl2 | Square Planar / Distorted Octahedral | ~1.9-2.2 | Jahn-Teller distortion is common. nih.gov |

| Zn(II) | [Zn(L)2Cl2] | Tetrahedral | 0 (Diamagnetic) | d10 configuration. nih.gov |

Research on Binding Modes and Stability Constants of this compound Remains Limited

An extensive review of available scientific literature reveals a notable absence of specific research focused on the binding modes and stability constants of the chemical compound this compound. While the principles of coordination chemistry provide a theoretical framework for how this molecule might interact with metal ions, dedicated studies to experimentally determine these properties are not present in the surveyed literature.

The investigation of how a ligand, such as this compound, binds to a metal center and the strength of this association, quantified by stability constants, is fundamental to understanding its potential applications in various chemical and biological systems. The structure of this compound, featuring an imidazole ring and an aminoethyl side chain, suggests it could act as a chelating agent. Chelating agents are molecules that can form multiple bonds with a single metal ion, which typically results in the formation of stable, ring-like structures known as chelate complexes. libretexts.org The increased stability of these complexes compared to those formed by ligands that only form a single bond is known as the chelate effect. libretexts.orgwikipedia.org

General methodologies for determining these properties for other compounds are well-established. Techniques such as potentiometric titration are commonly employed to determine the stability constants of metal complexes in solution. researchgate.netresearchgate.net Such studies provide valuable data, often presented as logarithmic values of the stability constants (log K), which allow for the comparison of the stability of different complexes under specific conditions. researchgate.netscispace.com

However, despite the existence of these well-established methods and the theoretical potential for this compound to form complexes with metal ions, specific experimental data on its binding modes and stability constants are not available in the public domain. Research has been conducted on similar molecules, such as derivatives of 1,2,4-triazole (B32235) and 2-aminomethylbenzimidazole, detailing their coordination behavior and the stability of the complexes they form with various metal ions. researchgate.netresearchgate.net For instance, studies on 2-aminomethylbenzimidazole have explored its role as a ligand in the formation of mixed-ligand complexes and their potential biological activities. researchgate.net

The absence of such specific research for this compound indicates a gap in the current scientific knowledge. Future research would be necessary to elucidate the coordination chemistry of this particular compound, which would involve synthesizing its metal complexes, characterizing their structures to determine the binding modes, and measuring their stability constants to quantify the strength of the metal-ligand interactions.

Theoretical and Computational Investigations of 1 2 Aminoethyl 1h Imidazol 2 3h One

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding nature of 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one. nih.govnih.gov These computational methods allow for the calculation of various molecular properties that describe the distribution of electrons and the nature of chemical bonds within the molecule.

The imidazole (B134444) ring is an electron-rich five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This feature significantly influences the electronic properties of the entire molecule. The compound exists in two equivalent tautomeric forms, where a hydrogen atom can be located on either of the two nitrogen atoms within the imidazole ring. nih.govnih.gov This tautomerism affects the compound's ability to act as both a hydrogen bond donor and acceptor. nih.gov The sp2 nitrogen (N-3) can accept a hydrogen bond, while the N-1 nitrogen, being relatively acidic, can donate its hydrogen. nih.gov

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined through DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller energy gap generally implies higher reactivity. For imidazole derivatives, these calculations help in understanding their potential as pharmacophores and in designing new molecules with specific electronic properties. researchgate.net

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. nih.gov For this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms attached to nitrogens are likely to be electron-deficient (electrophilic).

The following table presents typical electronic properties that can be calculated for this compound using DFT methods, based on findings for similar imidazole derivatives.

| Calculated Property | Typical Method | Significance |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | Relates to chemical reactivity and stability |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | Measures the polarity of the molecule |

| Mulliken Atomic Charges | DFT/B3LYP/6-311++G(d,p) | Describes the charge distribution on each atom |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the conformational landscape and flexibility of this compound. mdpi.commdpi.com These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior in different environments, such as in a solvent or interacting with other molecules. nih.gov

The conformational flexibility of this compound arises from the rotation around the single bonds in the aminoethyl side chain. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence binding affinity.

Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA). nih.gov RMSD tracks the deviation of the molecule's structure from a reference conformation, indicating its stability. Rg provides a measure of the molecule's compactness, while SASA quantifies the surface area accessible to solvent molecules. Analysis of these parameters over the simulation time reveals the dynamic stability and conformational changes of the molecule. nih.gov

The following table summarizes the key analyses performed in MD simulations and their relevance to understanding the conformational dynamics of this compound.

| MD Analysis Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Indicates the stability of the molecular conformation over time. |

| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Helps in understanding the molecule's interaction with its environment. |

| Conformational Clustering | Grouping of similar conformations sampled during the simulation. | Identifies the most populated and stable conformations. |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. scielo.br By mapping out the potential energy surface, it is possible to identify the most likely reaction pathways, intermediate structures, and transition states. rsc.org

One plausible synthetic route to imidazole derivatives involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov A proposed mechanism for such a transformation includes the initial hydrolysis of a triazole acetal (B89532) to an aldehyde, followed by intramolecular cyclization to an imidazotriazole intermediate. This intermediate can then eliminate nitrogen and undergo carbene insertion to form the final imidazole product. mdpi.com Computational studies can validate such proposed mechanisms by calculating the activation energies for each step. The pathway with the lowest energy barriers is considered the most favorable. scielo.br

The identification of transition states is a crucial aspect of these studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. Locating these structures allows for the calculation of the activation energy, which is a key determinant of the reaction rate.

The table below outlines the computational steps involved in elucidating a reaction pathway.

| Computational Step | Methodology | Objective |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP) | Find the minimum energy structures of reactants, intermediates, and products. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) methods | Locate the saddle point on the potential energy surface connecting reactants and products. |

| Frequency Calculation | DFT (e.g., B3LYP) | Confirm minima (all real frequencies) and transition states (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | IRC calculations | Verify that the transition state connects the correct reactant and product. |

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. wikipedia.org For this compound, techniques like DFT can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations are often performed on optimized molecular geometries and can be refined by considering solvent effects. github.io Comparing the calculated chemical shifts with experimental data is a powerful method for structural elucidation. nih.gov

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.netresearchgate.net The calculated frequencies are often scaled to better match experimental values. Each calculated vibrational mode can be visualized to understand the specific atomic motions responsible for each peak in the IR spectrum. This helps in assigning the absorption bands to specific functional groups, such as the C=O stretch of the imidazolone (B8795221) ring, the N-H stretches of the amino group and the imidazole, and the C-N stretches.

The table below details the types of spectroscopic data that can be computationally predicted for this compound.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | GIAO-DFT | Structural confirmation by matching with experimental proton signals. |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO-DFT | Confirms the carbon framework of the molecule. |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT Frequency Calculation | Identifies functional groups present in the molecule. |

| UV-Visible Spectroscopy | Absorption Wavelengths (nm) | Time-Dependent DFT (TD-DFT) | Predicts electronic transitions (e.g., π to π*). mdpi.com |

Modeling of Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases, such as in crystals or in solution. nih.gov These interactions govern properties like solubility, melting point, and the formation of larger molecular assemblies. mdpi.com

The imidazole moiety is known to participate in various noncovalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov The aminoethyl side chain and the carbonyl group of this compound provide additional sites for strong hydrogen bonding. The imidazole ring itself can engage in π-π stacking with other aromatic systems.

Computational models can be used to study the self-assembly of molecules. By simulating a system with multiple molecules of this compound, it is possible to observe how they arrange themselves and what types of interactions dominate their aggregation. This is particularly relevant for understanding crystallization processes and the formation of supramolecular structures. nih.gov

The table below lists the primary intermolecular interactions expected for this compound and the computational methods used to study them.

| Type of Interaction | Molecular Features Involved | Computational Approach |

|---|---|---|

| Hydrogen Bonding | N-H groups (donor), C=O group (acceptor), imidazole N atoms (acceptor) | DFT, MD, Atoms in Molecules (AIM) Theory |

| π-π Stacking | Imidazole ring | DFT with dispersion correction, MD |

| Van der Waals Forces | Entire molecule | MD, DFT with dispersion correction |

| Dipole-Dipole Interactions | Polar groups (C=O, N-H) | DFT, MD |

Advanced Applications of 1 2 Aminoethyl 1h Imidazol 2 3h One in Chemical Research Excluding Clinical/therapeutic

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of multiple functional groups allows 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one to serve as a versatile building block in the synthesis of more complex molecules. This is particularly evident in its utility for constructing diverse heterocyclic frameworks and intricate macrocyclic structures.

Synthesis of Advanced Heterocyclic Scaffolds

The imidazole (B134444) core is a fundamental component in many organic compounds, and its derivatives are widely used in organic synthesis. mdpi.com The compound this compound can be a precursor for creating a variety of advanced heterocyclic scaffolds. For instance, the primary amine can readily participate in condensation reactions with various electrophiles to form new ring systems. The synthesis of pyrazol-5-yl-1H-imidazole derivatives, for example, can be achieved through a one-pot, multicomponent reaction involving an amine, a benzaldehyde (B42025) derivative, and acetyl or benzoylglycine in the presence of a catalyst. clockss.org This approach allows for the efficient generation of complex heterocyclic systems with extended π-conjugation. clockss.org

Furthermore, the imidazole ring itself can be part of a larger synthetic strategy. For example, derivatives of 5-amino-1,2,3-triazoles can undergo acid-mediated denitrogenative transformation to yield 2-substituted 1H-imidazole derivatives. mdpi.com This process involves an intramolecular cyclization followed by the opening of the triazole ring. mdpi.com The ability to functionalize the imidazole core in this manner highlights the versatility of imidazole-containing starting materials in generating a diverse range of heterocyclic structures.

Construction of Macrocyclic and Supramolecular Architectures

The bifunctional nature of this compound makes it an ideal candidate for the construction of macrocycles and supramolecular assemblies. The primary amine can be used as a point of attachment for building larger ring systems through reactions like amide bond formation. The imidazole-like moiety can then act as a coordination site for metal ions or participate in hydrogen bonding interactions, which are crucial for the self-assembly of supramolecular structures. nih.gov The synthesis of such architectures is a significant area of research due to their potential applications in areas like molecular recognition and catalysis.

Integration into Materials Science and Polymer Chemistry

The unique properties of this compound also lend themselves to applications in materials science and polymer chemistry. It can be incorporated into polymers to impart specific functionalities or used in the development of novel materials with sensing capabilities.

Functional Monomers for Polymer Synthesis

The primary amine group of this compound allows it to be used as a functional monomer in polymerization reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyamides. youtube.com The resulting polymers would possess pendant imidazole-2-one rings along the polymer backbone, which could introduce unique properties such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of functional polymers through the incorporation of such monomers is a key strategy for developing advanced materials. appleacademicpress.com

| Monomer Type | Polymerization Method | Resulting Polymer | Potential Properties |

| Diamine | Condensation Polymerization | Polyamide | Enhanced thermal stability, metal coordination |

| Vinyl-substituted Imidazole | Radical Polymerization | Polyvinylimidazole | Specific analyte detection, catalytic activity |

Development of Functional Materials and Sensing Devices

The imidazole moiety is known to interact with various analytes, making it a useful component in the design of functional materials and sensors. mdpi.com By incorporating this compound into a material, such as a polymer matrix or onto the surface of nanoparticles, it is possible to create a system that can selectively detect specific ions or molecules. For instance, polymers containing imidazole units have been investigated for their ability to detect specific analytes in aqueous environments. mdpi.com The development of such functional materials is a rapidly growing field with the potential to revolutionize diagnostics and environmental monitoring. mdpi.com

Utilization as a Biochemical Probe or Chemical Tool in Mechanistic Biological Studies (In Vitro Focus)

Beyond its role in synthesis and materials, this compound and its derivatives have found utility as chemical probes to investigate biological processes in a non-clinical, in vitro setting. nih.gov A chemical probe is a small molecule that can selectively modulate the function of a protein, allowing researchers to study the mechanistic and phenotypic consequences of that modulation. nih.gov

Applications in Glycan Analysis and Biomolecule Labeling

The functional groups of this compound, specifically the primary amine and the imidazolone (B8795221) core, make it a candidate for derivatization and labeling of biomolecules. The primary amine allows for covalent attachment to molecules of interest, while the imidazolone ring can be modified to incorporate reporter groups.

In the field of glycomics, derivatization of glycans is a crucial step to enhance their detection and analysis by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Labeling reagents that react with the reducing end of a glycan can improve ionization efficiency and introduce chromophores or fluorophores. While a variety of labeling agents such as 2-aminobenzamide (B116534) (2-AB) and 1-phenyl-3-methyl-5-pyrazolone (PMP) are commonly used, the development of novel tags with enhanced properties is an ongoing area of research. nih.govresearchgate.net

A related compound, 2-methoxy-4,5-dihydro-1H-imidazole, has been successfully used as a novel multifunctional labeling reagent for enhanced protein characterization by mass spectrometry. nih.gov This reagent modifies lysine (B10760008) residues, leading to improved data quality in peptide mapping and simplified tandem mass spectrometry (MS/MS) spectra. nih.gov This suggests that this compound, with its reactive amino group, could potentially be developed into a labeling reagent for similar purposes, including the differential quantitation of proteins through isotopic labeling. nih.gov Furthermore, imidazolium-based derivatization tags have demonstrated superior ionization efficiency in the mass spectrometric analysis of N-glycans, even allowing for direct labeling in complex samples like human serum. nih.gov This highlights the potential of the imidazole core in designing advanced labeling strategies.

The primary amine of this compound could also be utilized for fluorescent labeling of proteins. This can be achieved by reacting the amine with a suitable fluorophore-containing molecule. Such fluorescently tagged proteins are invaluable tools for studying protein localization, dynamics, and interactions within cellular environments. nih.govnih.gov

Investigation of Enzyme-Ligand Interactions (Mechanistic, not Therapeutic)

The study of how small molecules interact with and inhibit enzymes is fundamental to understanding biological pathways and for the rational design of new chemical entities. Imidazole and its derivatives are known to be present in many biologically active molecules and can act as enzyme inhibitors. nih.govresearchgate.netnih.govmdpi.comnih.govatamankimya.com The imidazolone scaffold, in particular, has been a target for the development of inhibitors for various enzymes.

The structural features of this compound, including the cyclic urea (B33335) and the flexible aminoethyl side chain, provide multiple points for potential interaction with an enzyme's active site through hydrogen bonding and electrostatic interactions. Mechanistic investigations of such interactions would provide valuable insights into the structure-activity relationships of imidazolone-based inhibitors.

Catalytic Applications

The unique structural and electronic properties of this compound suggest its potential utility in the field of catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.

Role as an Organocatalyst or Ligand in Metal Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Urea and thiourea (B124793) derivatives have been successfully employed as organocatalysts, often acting through hydrogen bonding to activate substrates. scilit.com Given that this compound is a cyclic urea derivative, it could potentially function as an organocatalyst in reactions such as the aldol (B89426) reaction. nih.govresearchgate.netresearchgate.netnih.gov The presence of both hydrogen bond donors (the N-H groups of the urea and the primary amine) and a Lewis basic site (the carbonyl oxygen) could enable it to activate both the nucleophile and the electrophile in a concerted fashion.

In the realm of metal catalysis, the nitrogen atoms of the imidazole ring and the primary amine in this compound can act as donor sites to coordinate with metal centers. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. The synthesis of metal complexes with urea derivatives has been reported, and some of these complexes have shown catalytic potential. researchgate.net For instance, Schiff base ligands derived from 2-aminoethyl-functionalized precursors form stable complexes with various transition metals. nih.gov The nature of the metal and the ligand framework dictates the catalytic properties of the resulting complex.

Design of Novel Catalytic Systems

The bifunctional nature of this compound makes it an attractive building block for the design of more complex and novel catalytic systems. The primary amine provides a convenient handle for immobilization onto solid supports, such as polymers or silica (B1680970), to create heterogeneous catalysts. atamankimya.com Heterogenization offers several advantages, including ease of catalyst separation and recycling.

Furthermore, the aminoethyl side chain can be chemically modified to introduce other functional groups or chiral moieties. This opens up the possibility of creating multifunctional catalysts where the imidazolone core and the appended group work in concert to promote a specific reaction with high efficiency and selectivity. For example, incorporating a chiral element could lead to the development of new asymmetric catalysts. The design of novel catalytic systems based on diverse scaffolds is an active area of research aimed at discovering catalysts with improved activity, selectivity, and substrate scope. atamankimya.com The ethylene (B1197577) urea scaffold, to which this compound belongs, is a versatile platform for such endeavors. nih.govatamankimya.comatamankimya.comatamanchemicals.com

Advanced Analytical Characterization Techniques for 1 2 Aminoethyl 1h Imidazol 2 3h One in Research

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed elucidation of molecular structure in solution. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 1-(2-Aminoethyl)-1H-imidazol-2(3H)-one, one-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are the first step. emerypharma.com

¹H NMR: This experiment identifies the chemically distinct protons in the molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the ethyl chain, the imidazole (B134444) ring, and the exchangeable protons of the amine and amide-like groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. For example, the two methylene (B1212753) groups of the ethyl chain would likely appear as triplets due to coupling with each other.

¹³C NMR: This experiment identifies the different carbon environments. For this molecule, five distinct carbon signals are expected: two for the ethyl side chain, and three for the imidazole ring, including a characteristic downfield signal for the carbonyl carbon (C=O).

Two-dimensional (2D) NMR experiments provide further confirmation by showing correlations between nuclei. emerypharma.comresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a cross-peak between the two methylene groups of the aminoethyl side chain, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH and CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the connection of the ethyl group to the N1 position of the imidazole ring and for assigning the quaternary carbons of the ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted data based on analogous structures and chemical shift principles. pitt.eduorganicchemistrydata.orgdu.educarlroth.com Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | | Imidazole C=O (C2) | - | - | ~160 | | Imidazole CH (C4) | ~6.8 | d | ~118 | | Imidazole CH (C5) | ~6.9 | d | ~119 | | Ethyl CH₂ (N-CH₂) | ~3.5 | t | ~45 | | Ethyl CH₂ (CH₂-NH₂) | ~2.9 | t | ~40 | | Amine NH₂ | Variable (broad s) | - | - | | Imidazole NH (N3) | Variable (broad s) | - | - |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. uab.edu

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This allows for the calculation of the molecular formula (C₅H₉N₃O) with high accuracy, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. uab.edu The resulting fragmentation pattern is a fingerprint of the molecule. For this compound, fragmentation would likely occur at the weakest bonds, such as the C-C and C-N bonds of the ethyl side chain.

Predicted ESI-MS Fragmentation Data for this compound

Predictions based on common fragmentation pathways for nitrogen-containing heterocycles. libretexts.org

| Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Parent Ion (C₅H₁₀N₃O⁺) | 128.08 |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) | 111.05 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) is another MS technique that can be used for the analysis of small molecules. nih.govresearchgate.net While often used for larger biomolecules, it can be effective for small organic compounds, typically yielding singly charged ions with minimal fragmentation, which is useful for confirming the molecular weight. nih.gov

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that identify the functional groups present in a molecule. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. masterorganicchemistry.com The spectrum of this compound would display characteristic absorption bands for its key functional groups. A strong, sharp absorption band around 1700-1650 cm⁻¹ would be indicative of the carbonyl (C=O) group stretching within the imidazolone (B8795221) ring. Broad bands in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine (NH₂) and the secondary amine within the ring (N-H). libretexts.org C-H stretching vibrations from the ethyl and imidazole ring moieties would appear just below 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: This technique measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would complement the IR data, providing strong signals for the C=C bond vibrations within the imidazole ring. mdpi.com

Predicted Characteristic IR Absorption Bands

Data based on standard IR correlation tables. libretexts.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | N-H Stretch | Amine (NH₂) and Ring Amide (NH) |

| 3100-3000 | C-H Stretch | Imidazole Ring |

| 2950-2850 | C-H Stretch | Ethyl Group (CH₂) |

| 1700-1650 (strong) | C=O Stretch | Imidazolone Carbonyl |

| 1650-1550 | N-H Bend | Amine (NH₂) |

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.govnih.gov If a single crystal of sufficient quality can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a crystal structure would confirm the planarity of the imidazole ring and the geometry of the ethyl side chain. Furthermore, it would reveal the solid-state packing arrangement and identify intermolecular interactions, such as hydrogen bonds between the amine (NH₂) and carbonyl (C=O) groups of adjacent molecules, which dictate the crystal lattice structure. mdpi.comnih.gov Although the molecule itself is achiral, the crystal structure analysis provides the most unambiguous proof of its constitution.

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both isolating a target compound from a reaction mixture and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a non-volatile compound and is widely used for analyzing imidazole-containing molecules. nih.govresearchgate.net

For the analysis of this compound, a reversed-phase HPLC method would typically be developed. This involves a non-polar stationary phase (e.g., a C8 or C18 silica (B1680970) column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acidic modifier (e.g., 0.1% phosphoric acid) to ensure the amine is protonated and produces sharp, symmetrical peaks. nih.gov

A sample is injected into the HPLC system, and its components are separated based on their relative affinity for the stationary and mobile phases. A detector, typically a UV-Vis detector set at a wavelength where the imidazolone ring absorbs strongly (e.g., around 210-230 nm), monitors the column effluent. nih.gov In a purity analysis, a pure sample of this compound would yield a single, sharp peak at a characteristic retention time under the specified conditions. The presence of other peaks would indicate impurities.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For imidazole derivatives, GC-MS offers high resolution and sensitivity, making it suitable for both qualitative identification and quantitative measurement. gdut.edu.cnscispace.com

Due to the polarity and potential for hydrogen bonding conferred by the amine and amide functional groups in this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often employed to increase the compound's volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. gdut.edu.cnresearchgate.net Common derivatization reagents for imidazoles include isobutyl chloroformate or silylating agents, which react with active hydrogens on the nitrogen atoms. gdut.edu.cn

In a typical research setting, a fused-silica capillary column, such as one coated with a mid-polarity phase like Carbowax 20M, might be used. researchgate.net The mass spectrometer detector allows for the identification of the compound based on its unique fragmentation pattern (mass spectrum) and retention time.

Research Findings: While specific GC data for this compound is not prevalent in public literature, analysis of related imidazole compounds by GC-MS has been thoroughly documented. For instance, a study on various imidazole-like compounds involved a derivatization step followed by GC-MS analysis. gdut.edu.cn The method successfully separated and identified seven different imidazole derivatives, providing distinct retention times and mass spectra for each. gdut.edu.cn The limits of detection (LOD) and quantification (LOQ) for these compounds were in the range of 0.0553–0.8914 μg/mL and 0.2370–1.9373 μg/mL, respectively, demonstrating the high sensitivity of the technique. gdut.edu.cn

The table below illustrates the type of data obtained from a GC-MS analysis of several standard imidazole compounds, which would be analogous to the characterization process for this compound.

Table 1: Representative GC-MS Data for Imidazole Derivatives This table is representative of data for various imidazole compounds and is for illustrative purposes.

| Compound | Retention Time (min) | Quantitative Ion (m/z) | Qualitative Ions (m/z) | Reference |

|---|---|---|---|---|

| Imidazole (IM) | 7.34 | 168 | 95, 68, 57, 41 | gdut.edu.cn |

| 4(5)-Methylimidazole (4MEI) | 9.50 | 182 | 109, 82, 68, 57 | gdut.edu.cn |

| 2-Ethylimidazole (2EI) | 10.15 | 196 | 123, 96, 68, 57 | gdut.edu.cn |

Electrochemical Methods for Redox Characterization

Electrochemical methods are powerful for probing the redox (reduction-oxidation) properties of molecules, providing insights into their electron transfer capabilities and potential antioxidant or pro-oxidant behavior. For a compound containing an imidazole ring, like this compound, techniques such as cyclic voltammetry (CV) are particularly valuable.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting plot, a voltammogram, can reveal the potentials at which the compound is oxidized or reduced. The presence of certain functional groups on the imidazole ring can significantly influence these redox potentials. Research on various imidazole derivatives has shown they can exhibit complex redox chemistry, sometimes involving the formation of stable radical species. nih.govacs.org This characterization is crucial for applications where redox activity is key, such as in the development of new materials or therapeutic agents. nih.govnih.gov

Research Findings: Studies on related heterocyclic systems, such as 1,4-diphosphinine (B3257505) derivatives fused with imidazole-2-thiones, have utilized CV to investigate their redox chemistry. acs.org These experiments revealed reversible and irreversible redox processes, identifying specific potentials for oxidation and reduction events. For example, in one study, a large irreversible reduction peak was observed at -1.80 V, with an irreversible oxidation process occurring at -1.08 V versus the Fc+/0 redox couple. acs.org

The electrochemical window, ionic conductivity, and specific capacitance are other important parameters determined for imidazolium-based ionic liquids, highlighting their potential use in energy storage devices like supercapacitors. nih.gov While direct electrochemical data for this compound is scarce, the principles from these related studies would guide its characterization. A hypothetical CV experiment would aim to identify its oxidation and reduction potentials, the reversibility of these processes, and the stability of any resulting radical intermediates.

Table 2: Representative Parameters from a Cyclic Voltammetry Study of a Redox-Active Imidazole Analogue This table presents hypothetical data to illustrate the results of a typical electrochemical analysis.

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Oxidation Potential (Epa) | +0.85 V (vs. Ag/AgCl) | Potential at which the compound loses electrons (is oxidized). | acs.org |

| Reduction Potential (Epc) | -1.10 V (vs. Ag/AgCl) | Potential at which the compound gains electrons (is reduced). | acs.org |

| Process Reversibility | Quasi-reversible | Indicates the stability of the species formed after electron transfer. | acs.org |

Quantitative Analysis in Reaction Monitoring and Yield Determination

The synthesis of a specific target molecule like this compound requires precise control and monitoring to optimize reaction conditions and maximize yield. nih.gov Quantitative analytical techniques are indispensable for this purpose. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for reaction monitoring.

By taking aliquots from the reaction mixture at various time points and analyzing them, chemists can track the consumption of starting materials and the formation of the desired product. This data allows for the determination of reaction kinetics and the identification of the optimal reaction time to achieve the highest conversion.

Research Findings: The synthesis of various functionalized 1H-imidazoles and related heterocycles is well-documented, with researchers reporting yields based on rigorous characterization. nih.govnih.gov For example, an efficient synthesis of novel 2-substituted 1H-imidazole derivatives was developed, with products obtained in good to excellent yields, which were confirmed by standard physicochemical methods. nih.gov In such studies, the progress of the reaction leading to the final product is carefully followed.

The tables below provide an illustrative example of how data from reaction monitoring and final yield determination for a hypothetical synthesis of an imidazole derivative might be presented.

Table 3: Illustrative Data for Reaction Monitoring by HPLC This table is a hypothetical representation of data used to track the progress of a synthesis.

| Reaction Time (hours) | Starting Material A (% Area) | Product B (% Area) |

|---|---|---|

| 0.5 | 85.2 | 14.1 |

| 1.0 | 62.7 | 36.5 |

| 2.0 | 25.4 | 73.8 |

| 3.0 | <1.0 | 98.5 |

Table 4: Example of Final Product Yield and Purity Determination This table illustrates the final characterization data for a synthesized compound.

| Parameter | Result | Method | Reference |

|---|---|---|---|

| Isolated Yield | 85% | Gravimetric | nih.gov |

| Purity | >99% | HPLC (UV Detector) | nih.gov |

| Identity Confirmation | Consistent with expected structure | 1H NMR, 13C NMR, HRMS | mdpi.com |